molecular formula C18H16BrFN2O B1231565 3-(3-bromophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one

3-(3-bromophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one

Cat. No.: B1231565
M. Wt: 375.2 g/mol
InChI Key: BIHNZOCMIFXZIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-bromophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one is a member of imidazolidines.

Scientific Research Applications

Synthesis and Structural Applications

  • The compound's structural relatives have been used in synthesizing diverse heterocyclic frameworks, which are relevant in medicinal chemistry. For instance, derivatives like imidazo[1,2-a]pyridines and indoles have been synthesized through reactions involving similar compounds, demonstrating the compound's potential in creating varied molecular structures (Khalafy, Setamdideh, & Dilmaghani, 2002).

  • Similar compounds have shown utility in synthesizing luminescent heterotetracyclic frameworks. These frameworks, derived from reactions involving pyrrolylimidazolium salts, indicate the potential of 3-(3-Bromophenyl)-2-(4-Fluorophenyl)-5,6,7,7a-Tetrahydro-3H-Pyrrolo[1,2-c]Imidazol-1-one in photophysical applications (Tomashenko, Novikov, & Khlebnikov, 2017).

  • In the field of organic synthesis, compounds with similar structures have been used as intermediates for synthesizing biologically active compounds, highlighting their importance as building blocks in medicinal chemistry (Wang et al., 2016).

Biological Activity and Applications

  • Derivatives of this compound have been explored for their antimicrobial properties. Research has shown that compounds with similar structures possess significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Demchenko et al., 2021).

  • The compound and its analogs have potential applications in antiviral research. For instance, substituted 2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridines, structurally related to this compound, have shown activity against hepatitis C virus, indicating its relevance in antiviral drug development (Puerstinger, Paeshuyse, De Clercq, & Neyts, 2007).

  • Similar compounds have been used in synthesizing novel imidazoles with potent antimicrobial properties. This highlights the potential of this compound in creating new antimicrobial agents with broad therapeutic applications (Narwal et al., 2012).

Properties

Molecular Formula

C18H16BrFN2O

Molecular Weight

375.2 g/mol

IUPAC Name

3-(3-bromophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one

InChI

InChI=1S/C18H16BrFN2O/c19-13-4-1-3-12(11-13)17-21-10-2-5-16(21)18(23)22(17)15-8-6-14(20)7-9-15/h1,3-4,6-9,11,16-17H,2,5,10H2

InChI Key

BIHNZOCMIFXZIK-UHFFFAOYSA-N

SMILES

C1CC2C(=O)N(C(N2C1)C3=CC(=CC=C3)Br)C4=CC=C(C=C4)F

Canonical SMILES

C1CC2C(=O)N(C(N2C1)C3=CC(=CC=C3)Br)C4=CC=C(C=C4)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-bromophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one
Reactant of Route 2
Reactant of Route 2
3-(3-bromophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one
Reactant of Route 3
Reactant of Route 3
3-(3-bromophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one
Reactant of Route 4
3-(3-bromophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one
Reactant of Route 5
3-(3-bromophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one
Reactant of Route 6
Reactant of Route 6
3-(3-bromophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one

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